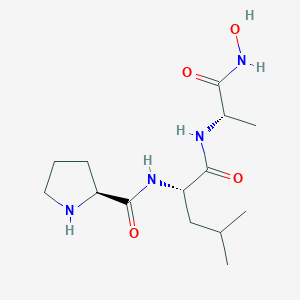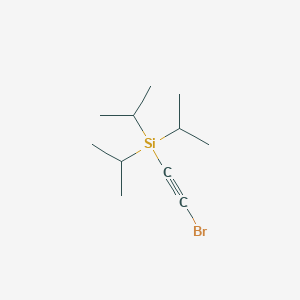
(Bromoethynyl)triisopropylsilane
描述
"(Bromoethynyl)triisopropylsilane" is a chemical compound involved in various organic synthesis processes. Its unique structure allows it to participate in numerous chemical reactions, serving as a versatile reagent in organic chemistry.
Synthesis Analysis
The synthesis of compounds similar to "(Bromoethynyl)triisopropylsilane" often involves reactions of dihalomethylsilanes with organolithium compounds through lithium/halogen exchange, leading to carbenoids. These intermediates then undergo elimination or further reactions to yield a variety of compounds, including alkyltri-tert-butylsilanes and bis(tri-tert-butylsilyl) substituted ethanes and ethenes (Weidenbruch et al., 1983).
Molecular Structure Analysis
The molecular structure of a related compound, ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane, shows two phenyl rings nearly parallel to each other with significant π–π interactions, suggesting a densely packed molecular arrangement that could influence its reactivity and properties (Shu et al., 2015).
Chemical Reactions and Properties
"(Bromoethynyl)triisopropylsilane" undergoes formal C-H alkynylation under transition-metal-free conditions through a cycloaddition mechanism. This reactivity pattern enables the synthesis of complex molecules like 1,3-bis(triisopropylsilylethynyl) isoindoles, highlighting its utility in constructing air-stable fluorescent compounds (Ohmura et al., 2013).
Physical Properties Analysis
The physical properties of compounds similar to "(Bromoethynyl)triisopropylsilane" are influenced by their molecular structure. For instance, the X-ray structure determination of related molecules reveals insights into bond lengths and angles that are crucial for understanding their behavior in various conditions and reactions.
Chemical Properties Analysis
The reactivity towards terminal alkynes, as seen with 5-bromopenta-2,4-diynenitrile, demonstrates the potential of "(Bromoethynyl)triisopropylsilane" to participate in cascade reactions, leading to complex structures with high chemical diversity. Such reactions often involve copper and palladium as co-catalysts, showcasing the compound's versatility in synthetic organic chemistry (Kerisit et al., 2015).
科学研究应用
C-H Alkynylation in Organic Synthesis :
- Rhodium(III)-catalyzed C-H alkynylation of N-methylsulfoximines with (bromoethynyl)triisopropylsilane is an effective method in the synthesis of various compounds, offering a mild and functional group-tolerant approach (Wang, Wang, Wang, & Xi‐Sheng Wang, 2018).
- A similar application is seen in the site-selective C-H bond alkynylation of imidazopyridines, enabled by PdII- and RhIII-controlled conditions using (bromoethynyl)triisopropylsilane (Zhang, Huang, Gui, He, Liao, Huang, Liang, & Zhang, 2023).
Structural Studies in Chemistry :
- The crystal structure of a derivative of (bromoethynyl)triisopropylsilane reveals parallel orientation of phenyl rings, contributing to the understanding of molecular structures in organic chemistry (Shu, Moxey, Barlow, & Morshedi, 2015).
Synthesis of Specialty Chemicals :
- Research shows efficient methods for regio- and stereoselective synthesis of dihaloalkenylsilanes from silyl ethynylarenes, demonstrating the versatility of triisopropylsilane derivatives in chemical synthesis (Yauchi, Ide, Shiogai, Chikugo, & Iwasawa, 2015).
- Gold-catalyzed cyclization of (ortho-alkynylphenylthio)silanes, where triisopropylsilane derivatives are used, results in the production of 3-silylbenzo[b]thiophenes, useful in various chemical applications (Nakamura, Sato, Terada, & Yamamoto, 2007).
Peptide Synthesis :
- Triisopropylsilane (TIS) is utilized as a reducing agent in peptide synthesis, specifically for removing cysteine-S-protecting groups, thus enhancing deprotection strategies (Ste Marie & Hondal, 2018).
安全和危害
(Bromoethynyl)triisopropylsilane is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
未来方向
属性
IUPAC Name |
2-bromoethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUBQWDWJNURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CBr)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458427 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromoethynyl)triisopropylsilane | |
CAS RN |
111409-79-1 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethynyl)tris(propan-2-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

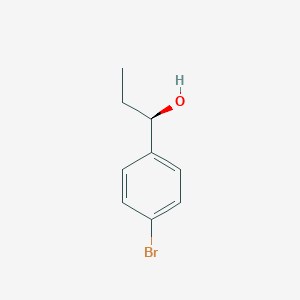
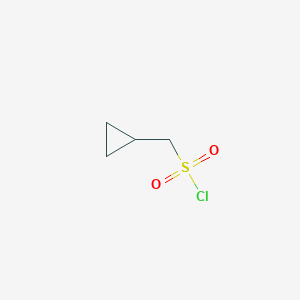
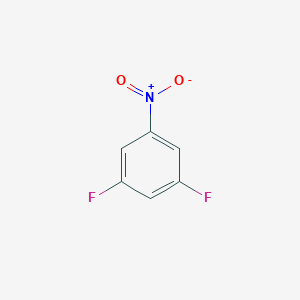
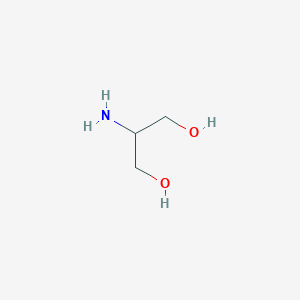

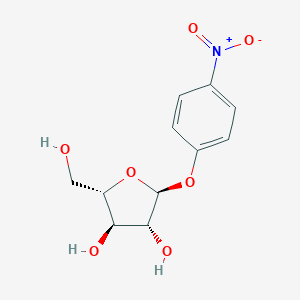
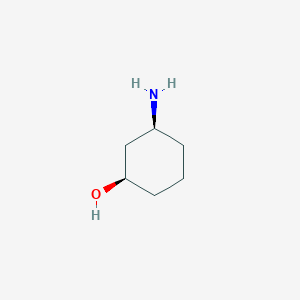
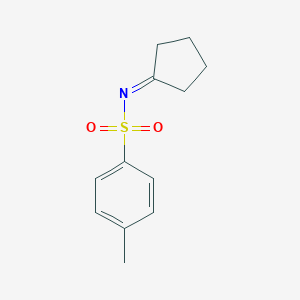
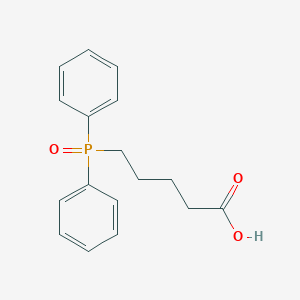
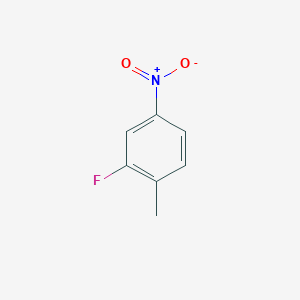
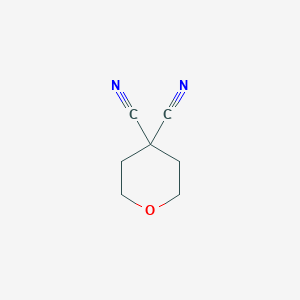
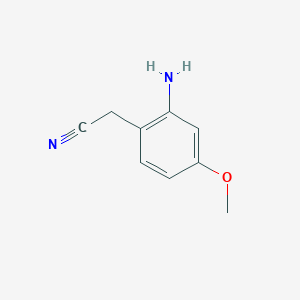
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
